molecular formula C9H10O4 B13800174 Methyl 2,3-dihydroxy-5-methylbenzoate CAS No. 87567-91-7

Methyl 2,3-dihydroxy-5-methylbenzoate

Cat. No.: B13800174
CAS No.: 87567-91-7
M. Wt: 182.17 g/mol
InChI Key: JITDCMMXDJBYBC-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring two hydroxyl groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dihydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2,3-dihydroxy-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-dihydroxy-5-methylbenzoate involves its interaction with various molecular targets. In biological systems, it can induce apoptosis by activating the caspase cascade and inhibiting angiogenesis . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxy-6-methylbenzoate
  • Methyl 3,4-dihydroxy-5-methylbenzoate
  • Methyl 2,3-dihydroxybenzoate

Uniqueness

Methyl 2,3-dihydroxy-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Properties

CAS No.

87567-91-7

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2,3-dihydroxy-5-methylbenzoate

InChI

InChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,10-11H,1-2H3

InChI Key

JITDCMMXDJBYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C(=O)OC

Origin of Product

United States

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